

Stability and storage conditions for 3,4-Dinitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dinitroaniline

Cat. No.: B181568

[Get Quote](#)

An In-Depth Technical Guide to the Stability and Storage of **3,4-Dinitroaniline**

For Researchers, Scientists, and Drug Development Professionals

Overview and Core Principles

3,4-Dinitroaniline (CAS No. 610-41-3) is a nitroaromatic compound widely utilized as an intermediate in the synthesis of dyes, pesticides, and various research chemicals.^{[1][2][3]} Its utility is predicated on its chemical reactivity, which is also the source of its inherent stability challenges. The presence of two electron-withdrawing nitro groups on the aniline ring renders the molecule susceptible to degradation under specific environmental conditions and imparts a significant hazard profile.^[4]

This guide provides a comprehensive framework for understanding and managing the stability of **3,4-Dinitroaniline**. It moves beyond simple procedural lists to explain the causal relationships between storage conditions and the compound's chemical integrity. Adherence to these principles is critical not only for ensuring experimental reproducibility and preserving material value but also for maintaining a safe laboratory environment. The core principle of this guide is self-validation: by understanding the mechanisms of degradation, professionals can implement storage and handling protocols that are inherently robust and scientifically sound.

Intrinsic Chemical Profile of 3,4-Dinitroaniline

A foundational understanding of the physicochemical properties of **3,4-Dinitroaniline** is essential for developing appropriate storage strategies.

Physicochemical Properties

The key properties of **3,4-Dinitroaniline** are summarized below. These values dictate its physical state, solubility, and potential for volatility.

Property	Value	Source
CAS Number	610-41-3	[1] [5]
Molecular Formula	C ₆ H ₅ N ₃ O ₄	[1] [6]
Molecular Weight	183.12 g/mol	[1] [6]
Appearance	Beige to Brown Solid; Yellow needle-like solid	[1] [7]
Melting Point	154-158 °C	[1] [5]
Density	1.376 g/mL at 25 °C	[1] [5]
Solubility	Slightly soluble in DMSO and Methanol	[1]

Inherent Stability and Hazard Profile

3,4-Dinitroaniline is classified as stable under recommended storage conditions.[\[5\]](#)[\[8\]](#)

However, as a dinitroaniline compound, it carries intrinsic hazards. Nitroaromatic compounds can be thermally unstable and may pose a risk of exothermic decomposition.[\[9\]](#) Dinitroanilines, as a class, can be flammable and potentially explosive when exposed to heat or friction.[\[3\]](#)

The compound is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[\[5\]](#)[\[10\]](#) Therefore, all handling must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[\[5\]](#)[\[8\]](#)

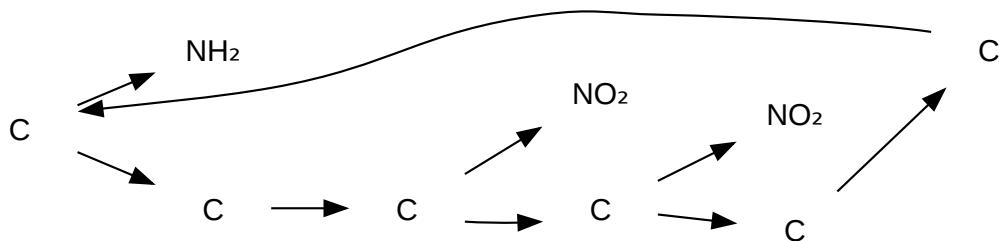


Figure 1: Chemical Structure of 3,4-Dinitroaniline

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **3,4-Dinitroaniline**.

Factors Influencing Stability and Degradation Pathways

The stability of **3,4-Dinitroaniline** is primarily influenced by temperature, light, and chemical compatibility. Understanding these factors is key to preventing degradation.

Thermal Stress

While the melting point of **3,4-Dinitroaniline** is relatively high (154-158 °C), exposure to elevated temperatures or direct heat sources should be avoided.[9] Thermal decomposition was observed in several dinitroaniline herbicides, indicating a class-wide sensitivity.[11] High temperatures can accelerate decomposition, which for nitroaromatic compounds can be exothermic and potentially hazardous.[9][12]

Photodegradation

Exposure to light, particularly solar radiation, is a significant degradation pathway for dinitroaniline compounds.[11] Studies on dinitroaniline herbicides have shown that decomposition is substantially higher when exposed to sunlight compared to being stored in the dark.[11] This photosensitivity is a critical consideration for storage, as even ambient

laboratory light over extended periods can compromise sample integrity. The degradation mechanism often proceeds via an oxidation pathway.[13]

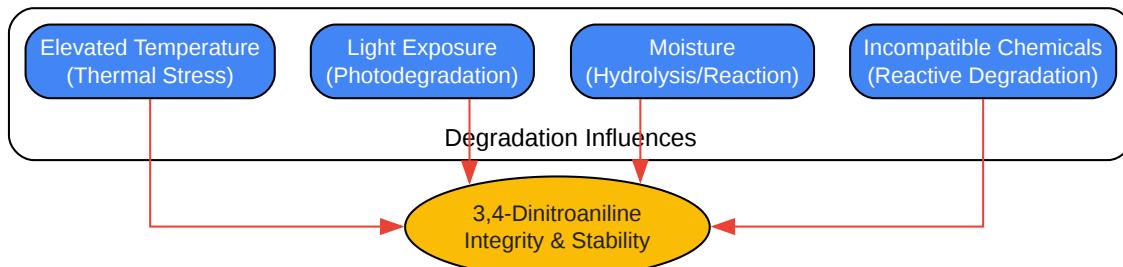


Figure 2: Key Factors Affecting Stability

[Click to download full resolution via product page](#)

Caption: Primary environmental factors leading to the degradation of **3,4-Dinitroaniline**.

Chemical Incompatibility

3,4-Dinitroaniline is incompatible with strong oxidizing agents, strong acids, and strong bases. [9][14] Contact with these substances can lead to vigorous and potentially dangerous reactions, resulting in rapid decomposition and the release of toxic fumes.[14][15] Cross-contamination in storage areas must be rigorously prevented.

Recommended Storage and Handling Protocols

A systematic approach to storage and handling ensures both the long-term viability of the compound and the safety of laboratory personnel.

Core Storage Conditions

The appropriate storage conditions for **3,4-Dinitroaniline** depend on the intended duration of storage and the required purity for its application.

Parameter	Short-Term / Working Stock	Long-Term / Reference Standard	Rationale
Temperature	15-25 °C (Cool, controlled room)	-20 °C (Freezer)	Minimizes thermal degradation. [9] Freezer storage is recommended for preserving high-purity standards over extended periods. [1]
Atmosphere	Tightly sealed container	Under inert atmosphere (Nitrogen or Argon)	Prevents oxidation and reaction with atmospheric moisture. [1] [9] An inert atmosphere is crucial for long-term stability.
Light	Amber glass vial or opaque container	Stored in the dark (e.g., within a secondary opaque container or box)	Prevents photodecomposition, a known degradation pathway for dinitroanilines. [11] [14]
Location	Cool, dry, well-ventilated area	Locked cabinet or freezer within a designated, secure area	Ensures separation from incompatible materials and general laboratory traffic. [5] [8] [10]

Handling Workflow

A disciplined workflow for handling the compound from receipt to disposal is a cornerstone of laboratory safety and sample management.

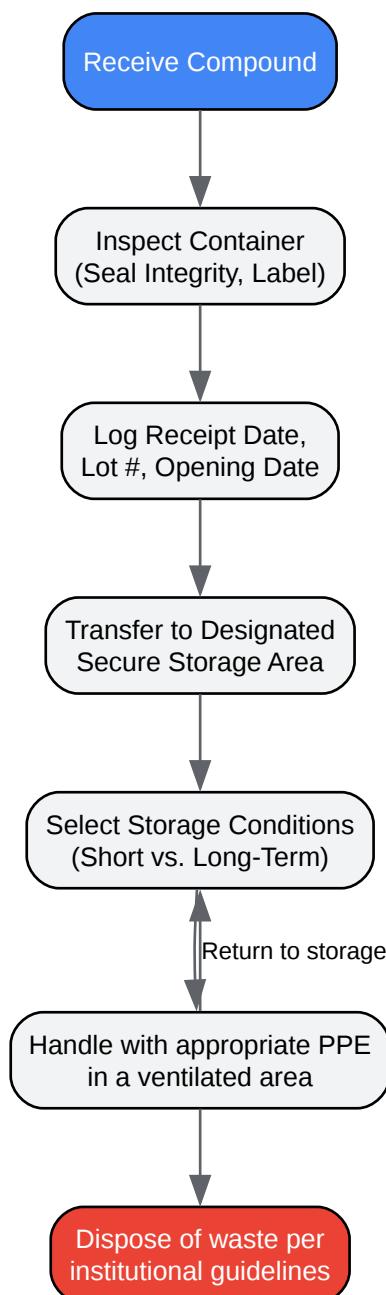


Figure 3: Recommended Handling & Storage Workflow

[Click to download full resolution via product page](#)

Caption: A systematic workflow for the safe handling and storage of **3,4-Dinitroaniline**.

Incompatible Materials

To prevent hazardous reactions, **3,4-Dinitroaniline** must be stored separately from the following classes of chemicals.[9][16]

Incompatible Material Class	Examples	Rationale
Strong Oxidizing Agents	Peroxides, Nitrates, Chromic Acid	Can cause vigorous, exothermic reactions.[8][16]
Strong Acids	Hydrochloric Acid, Sulfuric Acid, Nitric Acid	Risk of violent reaction and decomposition.[9][14][16]
Strong Bases	Sodium Hydroxide, Potassium Hydroxide	Risk of reaction and decomposition.[9][14]
Food and Feedstuffs	N/A	To prevent accidental ingestion due to its high toxicity.[17]

Experimental Protocol: Photostability Assessment via HPLC

This protocol, based on ICH Q1B guidelines, provides a framework for quantitatively assessing the photostability of **3,4-Dinitroaniline**.[18]

Objective

To determine the degradation of **3,4-Dinitroaniline** when exposed to a controlled light source and to identify the formation of major photodegradants.

Materials and Reagents

- **3,4-Dinitroaniline** solid sample
- HPLC-grade Acetonitrile and Water
- Class A volumetric flasks and pipettes
- Photostability chamber (ICH Q1B compliant, with controlled UV and visible light output)

- Amber and clear glass vials
- HPLC system with UV detector (e.g., C18 column)[[19](#)]
- Analytical balance

Step-by-Step Procedure

- Sample Preparation: Accurately weigh and dissolve a known amount of **3,4-Dinitroaniline** in a suitable solvent (e.g., Acetonitrile/Water mixture) to create a stock solution of known concentration.
- Aliquoting:
 - Light-Exposed Sample: Transfer an aliquot of the stock solution into a clear glass vial.
 - Dark Control Sample: Transfer an identical aliquot into an amber glass vial or a clear vial wrapped completely in aluminum foil.
- Exposure: Place both the light-exposed and dark control samples into the photostability chamber. Expose them to a cumulative illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[[13](#)]
- Time Points: At predetermined time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw a small aliquot from both the exposed and dark control samples for analysis.
- HPLC Analysis:
 - Develop and validate an HPLC method capable of separating the parent **3,4-Dinitroaniline** peak from any potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[[19](#)]
 - Inject the samples from each time point.
 - Monitor the chromatogram using a UV detector at a wavelength appropriate for **3,4-Dinitroaniline** (e.g., around 229 nm).[[19](#)]

Data Analysis

- Quantify Degradation: Calculate the percentage of **3,4-Dinitroaniline** remaining at each time point for both the exposed and dark control samples by comparing the peak area to the time-zero sample.
- Assess Photodegradation: Significant degradation in the light-exposed sample, with minimal to no degradation in the dark control, confirms photosensitivity.
- Identify Degradants: Observe the appearance and growth of new peaks in the chromatograms of the light-exposed samples. These represent photodegradation products.

Identifying and Managing Degradation

Visual inspection is the first line of defense. A change in color (e.g., darkening) or physical form (e.g., clumping) can indicate degradation. If degradation is suspected, the material should be quarantined and re-analyzed for purity using a validated analytical method like HPLC before use.[19][20]

For disposal, **3,4-Dinitroaniline** and any contaminated materials should be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations. [10][21] Do not dispose of it down the drain or in general waste.

Conclusion

The effective management of **3,4-Dinitroaniline** hinges on a scientifically grounded understanding of its inherent instabilities. By controlling its exposure to heat, light, moisture, and incompatible chemicals, researchers can ensure its integrity for experimental use and maintain a safe laboratory environment. The implementation of rigorous storage protocols, disciplined handling workflows, and periodic analytical verification are the essential pillars for the successful long-term use of this valuable chemical intermediate.

References

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds.
- Guidechem. (n.d.). **3,4-DINITROANILINE** (cas 610-41-3) SDS/MSDS download.
- Benchchem. (n.d.). **3,4-Dinitroaniline** | 610-41-3.
- CymitQuimica. (2024). Safety Data Sheet - **3,4-Dinitroaniline**.
- ChemicalBook. (n.d.). **3,4-dinitroaniline**.

- Combi-Blocks, Inc. (2023). **3,4-Dinitroaniline** Safety Data Sheet.
- Pérez-Pantoja, D., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. *Microbiology and Molecular Biology Reviews*.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dinitroaniline.
- Parochetti, J. V., & Dec, G. W., Jr. (1978). Photodecomposition of Eleven Dinitroaniline Herbicides. *Weed Science*, 26(2), 153-156.
- ChemicalBook. (n.d.). **3,4-DINITROANILINE** (CAS 610-41-3).
- CPAchem. (2021). Safety data sheet - 2,4-Dinitroaniline.
- Wikipedia. (n.d.). Dinitroaniline.
- Echemi. (n.d.). Buy **3,4-DINITROANILINE** Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.
- PubChem. (n.d.). 2,4-Dinitroaniline.
- CAMEO Chemicals - NOAA. (n.d.). DINITROANILINE.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Suvchem Laboratory Chemicals. (n.d.). 2,4-DINITROANILINE.
- HSE. (n.d.). Storage And Handling Of Industrial Nitrocellulose.
- Loba Chemie. (2016). 2,4-DINITRO ANILINE FOR SYNTHESIS MSDS.
- Santa Cruz Biotechnology. (n.d.). **3,4-Dinitroaniline**.
- Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. *Organic Process Research & Development*, 6(3), 237-240.
- University of California, Berkeley. (n.d.). Substance Incompatibility.
- European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.
- Q1 Scientific. (2021). Photostability testing theory and practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,4-DINITROANILINE price,buy 3,4-DINITROANILINE - chemicalbook [chemicalbook.com]
- 2. 3,4-DINITROANILINE | 610-41-3 [chemicalbook.com]

- 3. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Photodecomposition of Eleven Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. q1scientific.com [q1scientific.com]
- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 15. cedrec.com [cedrec.com]
- 16. salisbury.edu [salisbury.edu]
- 17. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [Stability and storage conditions for 3,4-Dinitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181568#stability-and-storage-conditions-for-3-4-dinitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com